

Discovery and history of 3-(4-Nitrophenyl)-3-oxopropanenitrile

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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)-3-oxopropanenitrile

Cat. No.: B1580427

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An In-Depth Technical Guide to **3-(4-Nitrophenyl)-3-oxopropanenitrile**: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of **3-(4-nitrophenyl)-3-oxopropanenitrile**, a key intermediate in synthetic organic chemistry. We will explore its historical context, synthesis, chemical properties, and its versatile role as a building block for a wide range of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Historical Context and Significance

The discovery of **3-(4-nitrophenyl)-3-oxopropanenitrile**, also known as p-nitrobenzoylacetone, is not attributed to a single breakthrough moment but rather emerged from the broader exploration of β -ketonitriles in the mid-20th century. The development of synthetic dyes and pharmaceuticals spurred chemists to investigate versatile molecular scaffolds. The introduction of the electron-withdrawing nitro group onto the benzoylacetone framework created a highly reactive and valuable intermediate. Its significance lies in the dual reactivity of the keto and nitrile groups, combined with the activating effect of the p-nitro group, making it a powerful precursor for synthesizing a variety of more complex molecules, particularly heterocyclic systems which are prevalent in medicinal chemistry.

Physicochemical Properties

3-(4-Nitrophenyl)-3-oxopropanenitrile is a crystalline solid at room temperature. Its key physicochemical properties are summarized below, providing essential data for its handling, characterization, and use in synthetic protocols.

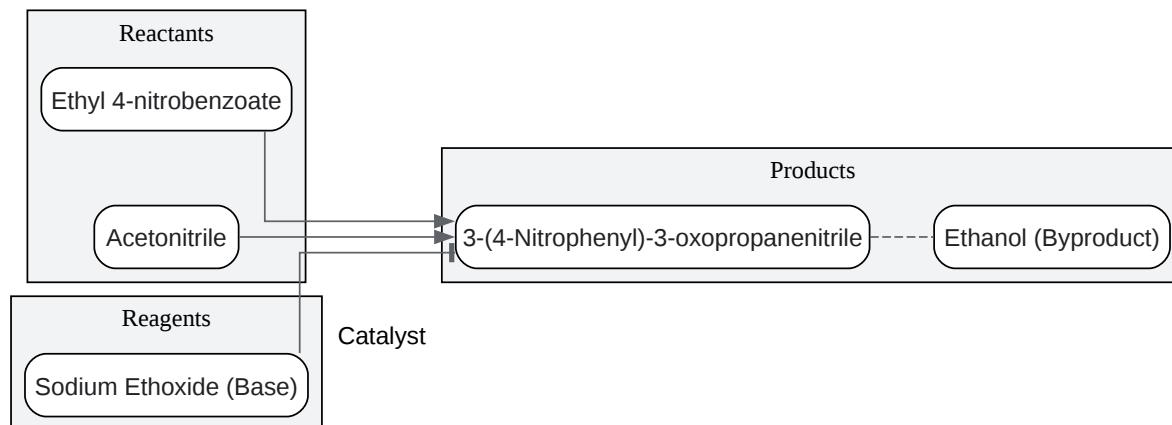
Property	Value
Molecular Formula	C ₉ H ₆ N ₂ O ₃
Molecular Weight	190.16 g/mol
Appearance	Pale yellow to beige crystalline powder
Melting Point	159-162 °C
Solubility	Soluble in acetone, DMF, DMSO; sparingly soluble in ethanol; insoluble in water.
CAS Number	1453-06-1

Synthesis and Mechanism

The most common and efficient method for synthesizing **3-(4-nitrophenyl)-3-oxopropanenitrile** is through a Claisen condensation reaction. This reaction involves the condensation of an ester with a nitrile in the presence of a strong base.

Reaction Scheme

The synthesis involves the reaction of ethyl 4-nitrobenzoate with acetonitrile, facilitated by a strong base like sodium ethoxide.



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Caption: General workflow for the Claisen condensation synthesis.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of **3-(4-nitrophenyl)-3-oxopropanenitrile**.

Materials:

- Ethyl 4-nitrobenzoate
- Acetonitrile (anhydrous)
- Sodium ethoxide
- Anhydrous diethyl ether or THF
- Hydrochloric acid (10%)
- Saturated sodium bicarbonate solution

- Saturated brine solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for anhydrous reactions
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.
- Addition of Reactants: To the stirred suspension, add anhydrous acetonitrile (1.5 equivalents). Subsequently, add a solution of ethyl 4-nitrobenzoate (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes.
- Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours, then gently reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture in an ice bath. Quench the reaction by slowly adding 10% hydrochloric acid until the mixture is acidic (pH ~2-3). This will precipitate the product.
- Isolation: Filter the resulting solid precipitate and wash it with cold water.
- Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure **3-(4-nitrophenyl)-3-oxopropanenitrile** as a pale yellow solid.
- Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

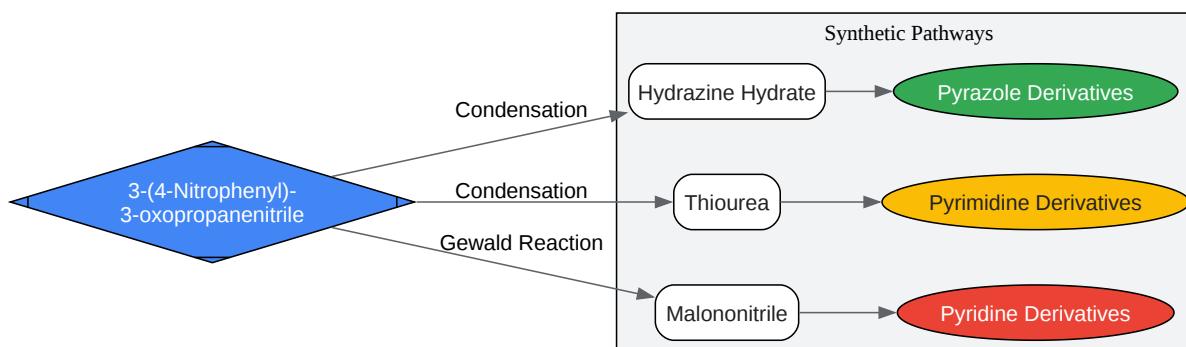
Chemical Reactivity and Applications

The synthetic utility of **3-(4-nitrophenyl)-3-oxopropanenitrile** stems from its nature as a 1,3-dicarbonyl equivalent. The methylene group is acidic and can be easily deprotonated, while the

keto and nitrile functionalities are susceptible to nucleophilic attack. This makes it an excellent precursor for various heterocyclic systems.

Synthesis of Pyrazole Derivatives

One of the most common applications is in the synthesis of substituted pyrazoles through condensation with hydrazine derivatives. These compounds are of significant interest in medicinal chemistry. For instance, its reaction with hydrazine hydrate can yield 5-(4-nitrophenyl)-1H-pyrazol-3-amine, a valuable scaffold in drug discovery.



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Caption: Role as a versatile building block for heterocycles.

Synthesis of Pyrimidine and Thiazole Derivatives

Condensation reactions with reagents like thiourea or guanidine can lead to the formation of pyrimidine derivatives. These structures are core components of many biologically active compounds. Similarly, reactions with sulfur-containing reagents can be employed to synthesize thiazole rings.

Precursor for Dyes and Functional Materials

The presence of the nitro group, a strong chromophore, makes this compound and its derivatives candidates for dye synthesis. The versatile heterocyclic products derived from it have been investigated for applications in materials science, including as organic light-emitting diodes (OLEDs) and as sensitizers in photodynamic therapy.

Conclusion

3-(4-Nitrophenyl)-3-oxopropanenitrile is a testament to the power of functional group chemistry. While its "discovery" was an evolutionary step rather than a singular event, its enduring utility is clear. Its straightforward synthesis and high reactivity make it an indispensable tool for organic chemists. The ability to readily construct complex and medicinally relevant heterocyclic scaffolds from this simple precursor ensures its continued importance in both academic research and the industrial development of new pharmaceuticals and functional materials.

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